

Application Note: The 4H-Azepin-4-one Scaffold in Drug Design

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Compound of Interest

Compound Name: 4H-Azepin-4-one

CAS No.: 35879-33-5

Cat. No.: B14239170

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Unlocking the Seven-Membered Ring for Next-Generation Kinase & GPCR Ligands

Executive Summary

The **4H-Azepin-4-one** scaffold represents a "privileged but underutilized" chemical space in drug discovery. Unlike the ubiquitous six-membered rings (pyridines, pyrimidines) or five-membered rings (azoles), this seven-membered unsaturated ketone offers unique conformational flexibility (puckering) and electronic properties that allow for:

- Scaffold Hopping: Escaping crowded IP space of flat aromatic kinase inhibitors.
- Induced Fit Binding: The non-planar ring can adapt to cryptic pockets in enzymes (e.g., kinases, proteases).
- Novel Vector Exploration: The C4-carbonyl and N1-position provide distinct vectors for substituent growth, orthogonal to standard phenyl/heteroaryl scaffolds.

This guide provides a validated synthetic protocol for accessing this scaffold via photochemical ring expansion and details its application in designing ATP-competitive inhibitors.

Scaffold Analysis & Mechanistic Rationale

Structural & Electronic Features

The **4H-azepin-4-one** core is a non-aromatic, 8

-electron system. Unlike planar benzene analogs, it adopts a boat-like conformation.

- The Carbonyl (C4=O): Acts as a critical Hydrogen Bond Acceptor (HBA), mimicking the carbonyl of quinazolines or pteridines often found in the hinge-binding region of kinases.
- The Nitrogen (N1): Can function as a Hydrogen Bond Donor (HBD) if unsubstituted (NH form) or as a vector for solubilizing groups (e.g., alkylamines) if substituted.
- Ring Puckering: The C2-C3 and C6-C7 bonds allow the ring to twist, enabling "out-of-plane" hydrophobic interactions with gatekeeper residues that planar scaffolds cannot access.

Stability Considerations

The parent monocyclic **4H-azepin-4-one** is reactive due to ring strain and anti-aromatic character in certain tautomers. For drug design, the scaffold is stabilized by:

- Bulky Substituents: Groups at C2 or C7 prevent ring collapse.
- Fusion: Benzo-fused analogs (e.g., Benzazepinones or Paullones) are highly stable and bioactive (CDK inhibitors).
- Partial Saturation: Dihydro- or tetrahydro- forms (azepanes) retain the 7-membered geometry with enhanced metabolic stability.

Protocol 1: Synthesis of Functionalized Azepinones

Method: Photochemical Ring Expansion of Aryl Azides (The "Blue Light" Cascade). Rationale: Traditional synthesis via ring-closing metathesis is lengthy. This protocol utilizes a nitrene-mediated ring expansion that converts readily available phenols or aryl azides directly into the 7-membered azepinone core in a single pot. This is a "Green Chemistry" approach.

Materials

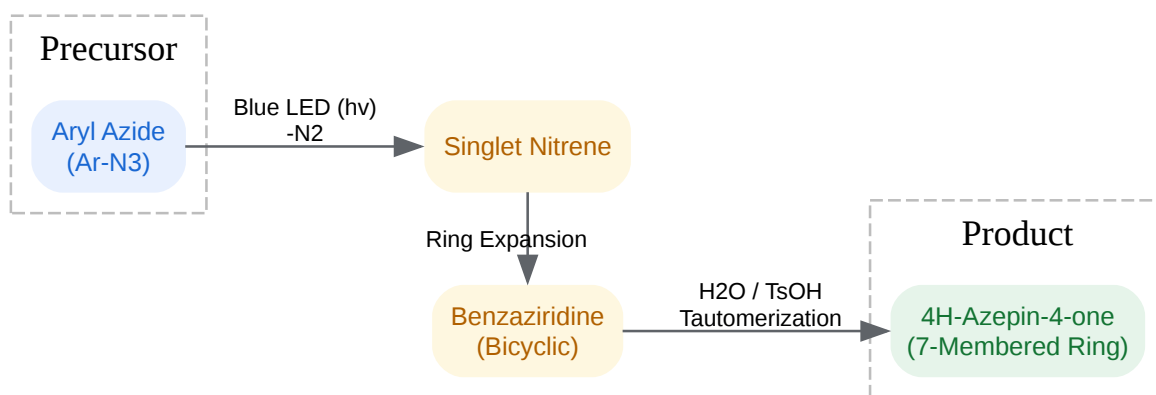
- Precursor: 4-Azidophenol derivatives (or 2-aryloxyaryl azides for fused systems).
- Solvent: THF or Methanol (degassed).
- Catalyst:
 - Toluenesulfonic acid (TsOH) (10 mol%) - promotes water addition/tautomerization.
- Light Source: Blue LED (450-460 nm, 30-50 W).
- Atmosphere: Nitrogen or Argon (inert).

Step-by-Step Methodology

- Preparation: Dissolve the aryl azide substrate (0.2 mmol) in degassed THF (2.0 mL) in a Pyrex or quartz tube.
- Additives: Add water (10 equiv.) and TsOH (0.1 equiv.). Note: Water is the nucleophile that forms the ketone moiety.
- Irradiation: Place the reaction vessel 2–5 cm from the Blue LED source. Irradiate at Room Temperature (25°C) for 12–24 hours.
 - Monitoring: Monitor consumption of the azide peak (2100 cm^{-1}) via IR or by TLC.
- Work-up: Remove solvent under reduced pressure. Neutralize with sat. NaHCO_3 if necessary.
- Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient). The azepinone product typically elutes as a yellow-to-orange oil or solid.

Mechanism of Action (The "Nitrene Walk")

The reaction proceeds via the formation of a singlet nitrene, which inserts into the adjacent C-C bond to form a bicyclic aziridine intermediate. This unstable bicycle undergoes electrocyclic ring opening to the 7-membered ketenimine, which is trapped by water to yield the azepinone.



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Caption: Photochemical cascade transforming aryl azides to **4H-azepin-4-ones** via a nitrene intermediate.

Protocol 2: Medicinal Chemistry Application (Kinase Inhibition)

Target: Cyclin-Dependent Kinases (CDKs) or Tyrosine Kinase 2 (TYK2). Concept: The **4H-azepin-4-one** scaffold acts as an ATP-mimetic.

Design Principles

- Hinge Binding: The C4=O carbonyl accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2).
- Gatekeeper Interaction: Introduce a hydrophobic group (Cl, Me, Phenyl) at C7 to engage the gatekeeper residue.
- Solubility Vector: Functionalize N1 with a solubilizing tail (e.g., piperazine-ethyl) to extend into the solvent-exposed region.

Experimental Assay: ADP-Glo™ Kinase Assay

- Compound Prep: Dissolve azepinone analogs in 100% DMSO (10 mM stock). Serial dilute (3-fold) in 1x Kinase Buffer.

- Enzyme Reaction:
 - Mix Kinase (e.g., CDK2/CyclinE, 5 ng/well) with substrate (Rb protein) and Test Compound in a 384-well plate.
 - Incubate 10 min at RT.
 - Initiate with ATP (10 μ M final). Incubate 60 min at RT.
- Detection:
 - Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
 - Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
- Analysis: Measure Luminescence (RLU). Calculate IC₅₀ using a sigmoidal dose-response curve.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

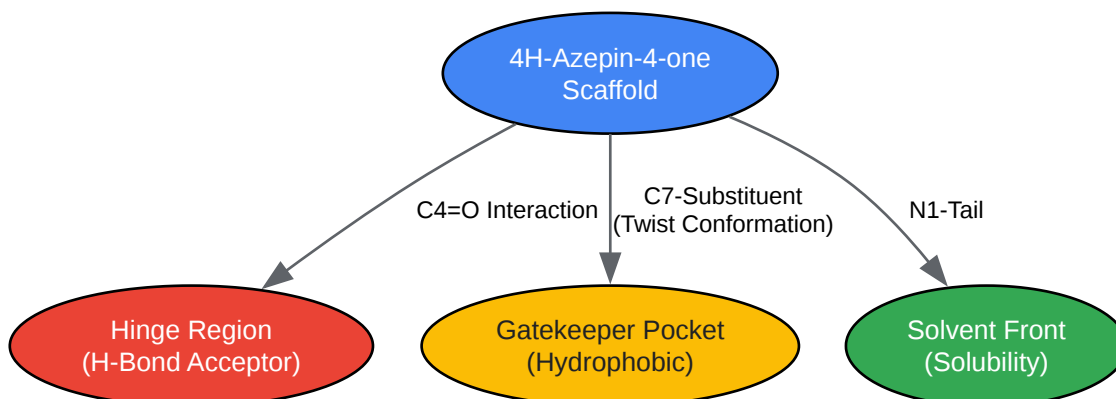
Typical potency shifts observed when optimizing the azepinone core:

Modification	Position	Effect on Potency (IC ₅₀)	Rationale
Unsubstituted	Core	> 10 μ M (Weak)	Lacks specific hydrophobic contacts.
C7-Phenyl	C7	500 - 800 nM	Engages hydrophobic pocket (Gatekeeper).
N1-Methyl	N1	> 5 μ M (Loss)	Steric clash if hinge H-bond donor is required.
Benzo-fusion	C2-C3	< 50 nM (Potent)	"Paullone" class; locks conformation, increases Van der Waals contact.

Computational Modeling: Handling the 7-Ring

Because the **4H-azepin-4-one** is flexible, standard rigid docking fails.

- Protocol: Use Induced Fit Docking (IFD).
- Key Setting: Allow the azepine ring to sample "Boat", "Chair", and "Twist-Boat" conformers during the glide phase.
- Observation: The "Twist-Boat" is often the bioactive conformer, allowing the C=O to align with the hinge while the C7-substituent twists to avoid steric clashes with the catalytic loop.



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Caption: Pharmacophore mapping of the azepinone scaffold in the kinase ATP-binding pocket.

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Sources

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